Propan-2-yl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate
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Overview
Description
ISOPROPYL 3-AMINO-4,6-DIMETHYLTHIENO(2,3-B)PYRIDINE-2-CARBOXYLATE is a heterocyclic compound with the molecular formula C13H16N2O2S. This compound is known for its unique structure, which combines a thieno and pyridine ring system. It has garnered interest in the field of medicinal chemistry due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ISOPROPYL 3-AMINO-4,6-DIMETHYLTHIENO(2,3-B)PYRIDINE-2-CARBOXYLATE typically involves the reaction of 4,6-dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile with ethyl chloroacetate in the presence of a base such as potassium carbonate or sodium ethoxide. The reaction is carried out in a high boiling point solvent like pyridine or ethanol. The resulting product undergoes cyclization to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale manufacturing. the synthetic routes mentioned above can be adapted for larger-scale production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
ISOPROPYL 3-AMINO-4,6-DIMETHYLTHIENO(2,3-B)PYRIDINE-2-CARBOXYLATE undergoes various chemical reactions, including:
Diazotization: Reaction with sodium nitrite in water to form diazonium salts.
Cyclization: Formation of heterocyclic compounds through intramolecular reactions.
Substitution: Reactions with electrophiles and nucleophiles at the amino and ester groups.
Common Reagents and Conditions
Diazotization: Sodium nitrite in aqueous solution.
Cyclization: Strong bases like potassium hydroxide or sodium ethoxide in ethanol.
Substitution: Electrophiles such as phenyl isothiocyanate and nucleophiles like thiourea.
Major Products Formed
Diazotization: 3-diazo-2-ethylcarbonyl-4,6-dimethylthieno(2,3-b)pyridine.
Cyclization: Various heterocyclic compounds including pyrido[5,4-b]thieno[3,2-d]pyrimidin-4-one.
Substitution: Thiourea derivatives and other substituted thieno-pyridine compounds.
Scientific Research Applications
ISOPROPYL 3-AMINO-4,6-DIMETHYLTHIENO(2,3-B)PYRIDINE-2-CARBOXYLATE has several applications in scientific research:
Medicinal Chemistry: Used as a precursor for synthesizing biologically active heterocyclic compounds with potential therapeutic properties.
Pharmaceutical Research: Investigated for its antimicrobial, antitumor, and central nervous system activities.
Material Science: Utilized in the development of novel materials with specific electronic properties.
Mechanism of Action
The mechanism of action of ISOPROPYL 3-AMINO-4,6-DIMETHYLTHIENO(2,3-B)PYRIDINE-2-CARBOXYLATE is not fully understood. its biological activities are believed to be mediated through interactions with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
- ETHYL 3-AMINO-4,6-DIMETHYLTHIENO(2,3-B)PYRIDINE-2-CARBOXYLATE
- METHYL 3-AMINO-4,6-DIMETHYLTHIENO(2,3-B)PYRIDINE-2-CARBOXYLATE
- 3-AMINO-4,6-DIMETHYLTHIENO(2,3-B)PYRIDINE-2-CARBONITRILE
Uniqueness
ISOPROPYL 3-AMINO-4,6-DIMETHYLTHIENO(2,3-B)PYRIDINE-2-CARBOXYLATE stands out due to its isopropyl ester group, which may influence its solubility, reactivity, and biological activity compared to its ethyl and methyl counterparts .
Properties
Molecular Formula |
C13H16N2O2S |
---|---|
Molecular Weight |
264.35 g/mol |
IUPAC Name |
propan-2-yl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate |
InChI |
InChI=1S/C13H16N2O2S/c1-6(2)17-13(16)11-10(14)9-7(3)5-8(4)15-12(9)18-11/h5-6H,14H2,1-4H3 |
InChI Key |
OWJCWSBSDUZJNF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=C1C(=C(S2)C(=O)OC(C)C)N)C |
Origin of Product |
United States |
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